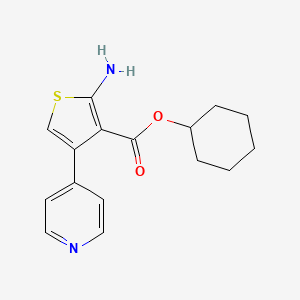

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Description

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with an amino group at position 2, a pyridin-4-yl moiety at position 4, and a cyclohexyl ester at position 3. Its molecular formula is inferred to be C₁₇H₁₈N₂O₂S, with a molecular weight of approximately 314.07 g/mol (calculated).

Properties

IUPAC Name |

cyclohexyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c17-15-14(16(19)20-12-4-2-1-3-5-12)13(10-21-15)11-6-8-18-9-7-11/h6-10,12H,1-5,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNYFVDLPHNMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(SC=C2C3=CC=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur to form the thiophene ring . The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyridinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridinyl rings .

Scientific Research Applications

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate with structurally related thiophene derivatives, emphasizing substituent effects and empirical data from available sources.

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The pyridin-4-yl group in the target compound reduces molecular weight compared to the 4-cyclohexylphenyl substituent in (314.07 vs. 329.46 g/mol). Smaller ester groups (e.g., methyl) further reduce molecular weight and lipophilicity, as seen in the hypothetical methyl derivative.

Toxicological Profiles: The ethyl derivative () exhibits acute toxicity to the respiratory system, likely due to its volatile ethyl ester and aromatic substituent. The target compound’s pyridinyl group may introduce distinct toxicokinetics, such as enhanced interaction with biological targets via π-π stacking or hydrogen bonding .

Handling and Stability: highlights stringent safety protocols for the ethyl derivative, including respiratory protection and spill containment .

Research Findings and Implications

- Synthetic Applications : Thiophene-3-carboxylates are often intermediates in pharmaceuticals and agrochemicals. The pyridinyl substitution in the target compound suggests utility in kinase inhibitors or antimicrobial agents, leveraging nitrogen’s electronic effects.

- Crystallography : Tools like SHELX () are critical for resolving such compounds’ crystal structures, enabling precise stereochemical analysis and polymorph screening .

- The target compound’s logP is estimated to be lower (~3.5) due to the polar pyridine ring, reducing environmental persistence .

Biological Activity

Cyclohexyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and anti-inflammatory effects, as well as its mechanisms of action based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C13H14N2O2S

- IUPAC Name : this compound

- CAS Number : Not specified in the provided sources.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis through caspase activation |

| MCF-7 (breast cancer) | 3.5 | Inhibition of cell cycle progression at G2/M phase |

| A549 (lung cancer) | 4.8 | Disruption of tubulin polymerization |

The compound has been reported to induce apoptosis in cancer cells by activating caspase cascades, leading to programmed cell death. Additionally, it was found to inhibit tubulin polymerization, which is critical for cell division, thereby arresting the cell cycle in the G2/M phase .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. In experimental models, it has been shown to reduce pro-inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases:

The mechanism underlying its anti-inflammatory effects may involve the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .

Case Studies and Research Findings

Several research studies have contributed to understanding the biological activity of this compound:

- Study on Anticancer Activity :

-

Research on Anti-inflammatory Effects :

- A separate investigation demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation, correlating with decreased levels of inflammatory cytokines .

- Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.